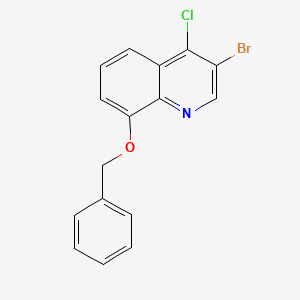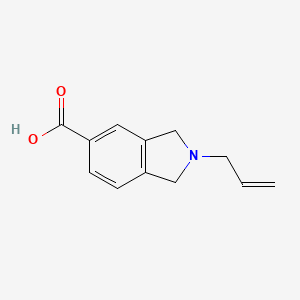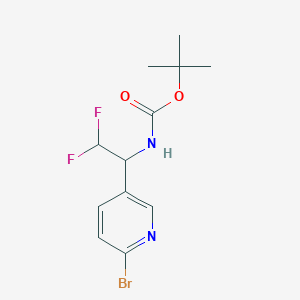
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its potential biological activities and interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (6-bromopyridin-3-yl)carbamate
- tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is unique due to the presence of the difluoroethyl group, which can significantly influence its reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H15BrF2N2O2 |
|---|---|
Poids moléculaire |
337.16 g/mol |
Nom IUPAC |
tert-butyl N-[1-(6-bromopyridin-3-yl)-2,2-difluoroethyl]carbamate |
InChI |
InChI=1S/C12H15BrF2N2O2/c1-12(2,3)19-11(18)17-9(10(14)15)7-4-5-8(13)16-6-7/h4-6,9-10H,1-3H3,(H,17,18) |
Clé InChI |
HCWOQHOWFKTNBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CN=C(C=C1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




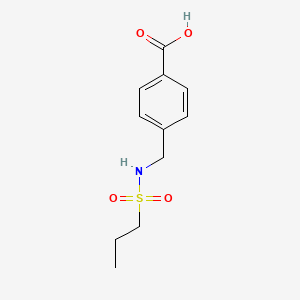
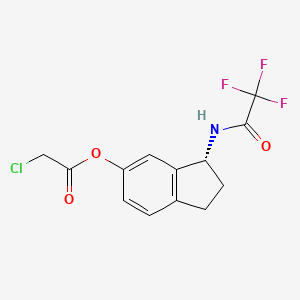
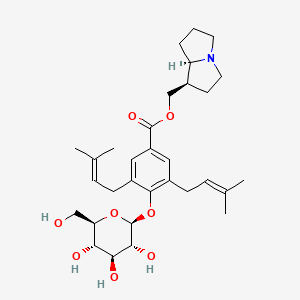

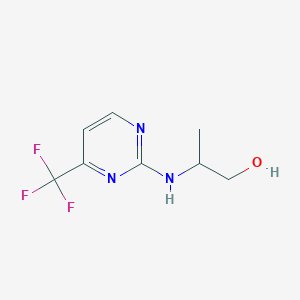
![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
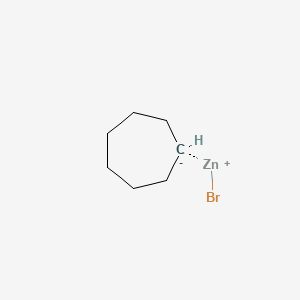
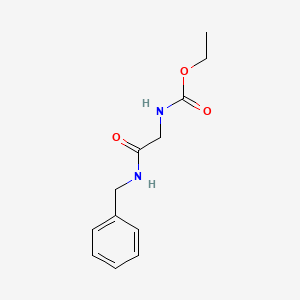

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
